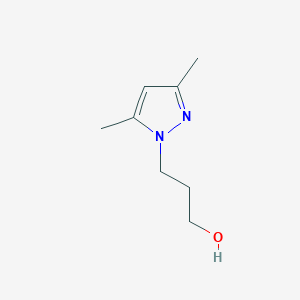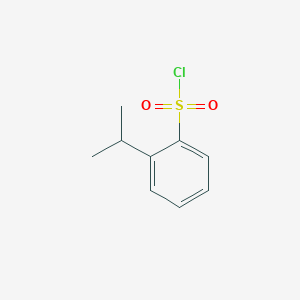
2-(Propan-2-yl)benzene-1-sulfonyl chloride
Overview
Description
2-(Propan-2-yl)benzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 61738-47-4 . It has a molecular weight of 218.7 . It is a powder in physical form .
Molecular Structure Analysis
The molecular structure of 2-(Propan-2-yl)benzene-1-sulfonyl chloride consists of a benzene ring with a sulfonyl chloride group and a propan-2-yl group attached to it .Physical And Chemical Properties Analysis
2-(Propan-2-yl)benzene-1-sulfonyl chloride is a powder in physical form . It has a molecular weight of 218.7 .Scientific Research Applications
Arylsulfonylation Applications
Arylsulfonylation of N-isobutylaniline and its derivatives : This process involves the use of benzene-substituted N-isobutylanilines with 3-nitrobenzenesulfonyl chloride. The study explored the reaction kinetics and used quantum-chemical calculations to understand the reaction mechanism, highlighting the role of orbital contributions in determining the reactivity of compounds in arylsulfonylation reactions (Kustova, Sterlikova, & Klyuev, 2002).
Sulfonylation in Organic Synthesis
Palladium-catalyzed ortho-sulfonylation : This process involves the direct sulfonylation of 2-aryloxypyridines using sulfonyl chlorides. The method caters to both electron-rich and electron-deficient substrates, leading to the synthesis of ortho-sulfonylated phenols, showcasing the versatility of sulfonyl chlorides in facilitating complex organic synthesis (Xu et al., 2015).
Catalysis and Photocatalysis
Visible-light-induced radical cascade cyclization : This method uses sulfonyl chlorides for the construction of sulfonated benzoxepines. It features mild reaction conditions and broad substrate scope, highlighting the role of sulfonyl chlorides in photocatalyzed reactions to create complex cyclic structures (Zhou et al., 2021).
Zeolite-Catalyzed Sulfonylation
Sulfonylation using Zn-exchanged zeolites : This study investigated the sulfonylation of substituted benzenes, using zinc-exchanged zeolites and various sulfonating agents including methanesulfonyl chloride and benzenesulfonyl chloride. It highlighted the efficiency of zinc-exchanged zeolites as catalysts, offering insights into the role of metal-exchanged zeolites in enhancing sulfonylation reactions (Laidlaw et al., 2002).
Ionic Liquids in Sulfonylation
Friedel-Crafts sulfonylation in ionic liquids : This study explored the use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids in Friedel-Crafts sulfonylation reactions. It showcased how ionic liquids can serve as both reaction media and catalysts, enhancing the reactivity and selectivity of sulfonylation reactions, and providing insights into the mechanistic details using NMR spectroscopy (Nara, Harjani, & Salunkhe, 2001).
Safety and Hazards
properties
IUPAC Name |
2-propan-2-ylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S/c1-7(2)8-5-3-4-6-9(8)13(10,11)12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHORYVBOBIUIDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512883 | |
| Record name | 2-(Propan-2-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propan-2-yl)benzene-1-sulfonyl chloride | |
CAS RN |
61738-47-4 | |
| Record name | 2-(Propan-2-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

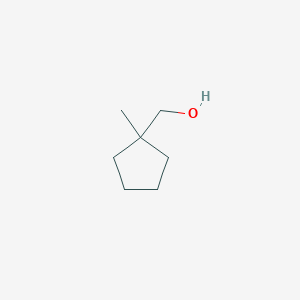
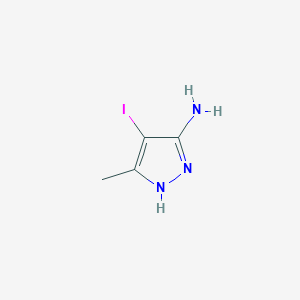

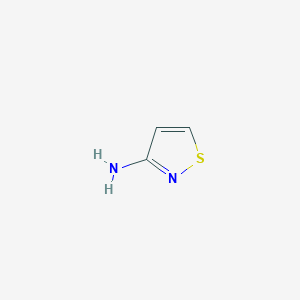
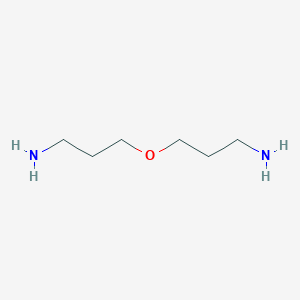



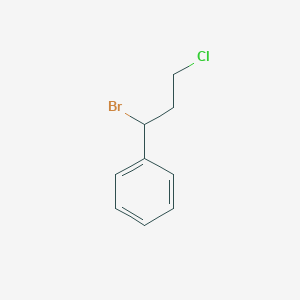


![1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one](/img/structure/B1281671.png)
